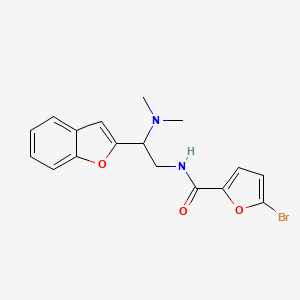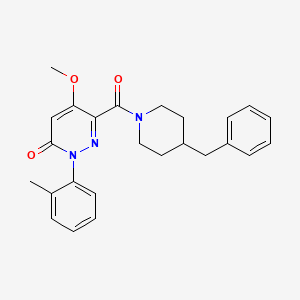methanone CAS No. 339106-68-2](/img/structure/B2489268.png)
[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves several steps, including condensation reactions and functional group modifications. Studies detail the synthesis of similar thiazolyl and fluorophenyl derivatives, employing techniques such as UV, IR, NMR spectroscopy, and high-resolution mass spectrometry for characterization. The methods emphasize structural optimization and theoretical vibrational spectra using density functional theory (DFT) calculations (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis, often conducted through single crystal X-ray diffraction, provides insights into the compound's geometry, bonding features, and conformational stability. Research demonstrates the structural elucidation of fluorophenyl methanone derivatives, revealing their crystalline forms and molecular conformations (Tang & Fu, 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone derivatives are influenced by their molecular structure. Studies exploring similar compounds have highlighted reactions such as Friedel-Crafts and subsequent transformations leading to the synthesis of potent inhibitors or other biologically active molecules (Zhou, Malamas, & Robichaud, 2009).
Physical Properties Analysis
The physical properties, including solvatomorphism, polymorphism, and crystal packing, are crucial for understanding the compound's behavior in various solvents and conditions. Research on related compounds provides insights into how different molecular conformations and solvent interactions affect crystal structures and stability (Kamiński, Hoser, Gagoś, Matwijczuk, Arczewska, Niewiadomy, & Woźniak, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular framework. Spectroscopic studies and molecular docking analyses on similar fluorophenyl and thiazolyl derivatives shed light on their potential interactions and mechanisms of action within biological systems (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
Novel thiazole compounds, including variations of the specified chemical structure, have been synthesized and characterized using advanced spectral techniques. These studies involve the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry to analyze the compounds' structural features. Density Functional Theory (DFT) calculations have been employed for structural optimization and interpretation of vibrational spectra, providing insights into their molecular geometry, bonding characteristics, and harmonic vibrational numbers. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds, demonstrating the impact of electron-withdrawing group substitutions on the molecule's structure and analyzing their thermodynamic stability and reactivity using the HOMO–LUMO energy gap. The molecular docking studies suggested potential antibacterial activity, highlighting the compounds' applicability in developing new antibacterial agents (Shahana & Yardily, 2020).
Theoretical and Docking Studies
Theoretical studies, including DFT and molecular docking, have been crucial in understanding the compounds' properties and potential biological activities. These studies provide a foundation for predicting how these chemicals might interact with biological targets, offering a pathway to designing drugs with specific antibacterial properties. The research by Shahana and Yardily (2020) is a prime example, where the compounds' antibacterial potential was assessed through docking studies, indicating their relevance in medicinal chemistry for drug design and development.
Biological Activities
Research on related thiazole compounds has also explored their potential biological activities, including antitumor, antibacterial, and enzyme inhibitory effects. These studies aim to identify new therapeutic agents by evaluating the synthesized compounds' efficacy against various cancer cell lines and bacterial strains. For instance, synthesis and structural analysis have led to the discovery of compounds with distinct inhibition on cancer cell proliferation, suggesting their utility as novel anticancer agents. Other studies have focused on enzyme inhibition, offering insights into the compounds' potential for treating diseases associated with enzyme dysregulation.
The synthesis and comprehensive characterization of "4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone" and its analogs represent a significant step forward in the development of new compounds with potential therapeutic applications. The integration of synthesis, characterization, theoretical analysis, and biological evaluation forms the basis for further research and development in pharmaceutical chemistry.
Wirkmechanismus
Target of Action
The primary target of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially inducing cell death in certain contexts .
Biochemical Pathways
Inhibition of Chk1 can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Therefore, its bioavailability, half-life, clearance, and other pharmacokinetic parameters are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the context in which it is used. Given its potential to inhibit Chk1, it may induce cell cycle arrest and apoptosis in cells with DNA damage . .
Eigenschaften
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZXQROLIEISL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)

![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)


![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![3-[4-(benzyloxy)-3-sec-butylphenyl]-1H-pyrazol-5-amine](/img/structure/B2489199.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)


![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)